molecular formula C35H45N3O2S2 B12016288 (5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12016288
M. Wt: 603.9 g/mol
InChI Key: PZQBOEPHCOCOLI-TZHWMEPESA-N
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Description

(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the dodecyl and pyrazolyl groups. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidinone ring or the pyrazolyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrazolyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers can explore its potential as a lead compound for drug development, targeting specific enzymes or receptors in the body.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinones with similar structures may exhibit comparable biological activities.

    Pyrazolyl Derivatives: Compounds containing the pyrazolyl group may share some chemical and biological properties.

Uniqueness

What sets (5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C35H45N3O2S2

Molecular Weight

603.9 g/mol

IUPAC Name

(5Z)-3-dodecyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C35H45N3O2S2/c1-4-5-6-7-8-9-10-11-12-16-23-37-34(39)32(42-35(37)41)24-29-25-38(30-17-14-13-15-18-30)36-33(29)28-19-21-31(22-20-28)40-26-27(2)3/h13-15,17-22,24-25,27H,4-12,16,23,26H2,1-3H3/b32-24-

InChI Key

PZQBOEPHCOCOLI-TZHWMEPESA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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